Cas no 790232-35-8 (<br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol)

4-Allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole-thiol core linked to a tetrahydrobenzothiophene moiety. Its molecular structure combines a reactive thiol group with a sterically hindered tert-butyl substituent, enhancing stability while maintaining reactivity. The allyl group provides potential for further functionalization, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s rigid bicyclic framework contributes to its thermal and chemical robustness, while the sulfur-containing heterocycles offer unique electronic properties. This combination of structural features makes it suitable for applications requiring precise molecular design, such as enzyme inhibition or ligand binding studies.
<br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol structure
790232-35-8 structure
Product Name:<br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol
CAS No:790232-35-8
MF:C17H23N3S2
MW:333.514621019363
CID:3107031
PubChem ID:5100615
Update Time:2025-06-11

<br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • <br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol
    • 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
    • EN300-09476
    • Z56346973
    • 790232-35-8
    • 4-Allyl-5-(5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4h-1,2,4-triazole-3-thiol
    • 3-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • CS-0356049
    • 4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol
    • AKOS034449654
    • Inchi: 1S/C17H23N3S2/c1-5-8-20-15(18-19-16(20)21)14-10-11-9-12(17(2,3)4)6-7-13(11)22-14/h5,10,12H,1,6-9H2,2-4H3,(H,19,21)
    • InChI Key: QESHQHWJPSSAJK-UHFFFAOYSA-N
    • SMILES: S1C(C2=NNC(N2CC=C)=S)=CC2=C1CCC(C2)C(C)(C)C

Computed Properties

  • Exact Mass: 333.13334009Da
  • Monoisotopic Mass: 333.13334009Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 88Ų

<br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol Pricemore >>

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Additional information on <br>4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-tria zole-3-thiol

Chemical Profile of 4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 790232-35-8)

4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocycles, which are well-documented for their broad spectrum of biological activities. The presence of multiple functional groups, including an allyl side chain and a benzothienyl moiety, contributes to its unique chemical properties and potential pharmacological applications.

The CAS number 790232-35-8 provides a unique identifier for this compound, facilitating its recognition in scientific literature and industrial applications. The molecular structure of this compound features a tetrahydrobenzothienyl ring fused with a triazole core, which is further substituted with an allyl group at the 4-position and a thiol (-SH) group at the 3-position. This arrangement creates a molecule with potential interactions at multiple biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable scaffold in drug design. In particular, the thiol group has been extensively studied for its role in redox signaling and enzyme inhibition.

The 5-tert-butyl substituent on the benzothienyl ring not only enhances the lipophilicity of the molecule but also influences its conformational flexibility. This feature is particularly important in drug design, as it can affect how the molecule interacts with biological targets such as enzymes and receptors. Additionally, the allyl group provides a site for further chemical modifications, allowing for the synthesis of derivatives with tailored pharmacological properties.

Recent studies have highlighted the potential of triazole derivatives as inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammation. The structural features of 4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol make it an attractive candidate for further investigation in these areas. For instance, computational studies have suggested that this compound may interact with the active sites of certain kinases through its triazole and thiol groups.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit antioxidant properties due to the presence of the thiol group. Thiols are known to participate in redox reactions and can help protect cells from oxidative stress. This makes 4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol a promising candidate for therapeutic applications in conditions where oxidative stress plays a significant role.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate framework of this compound.

Once synthesized, 4-allyl-5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-y l)-4H -1 ,2 ,4 -triazole -3 -thiol can be subjected to various biochemical assays to evaluate its biological activity. High-throughput screening (HTS) techniques allow researchers to rapidly test thousands of compounds against multiple targets simultaneously. This approach has been instrumental in identifying lead compounds for drug development.

The integration of machine learning algorithms into drug discovery has further accelerated the process of identifying promising candidates like this one. By analyzing large datasets containing structural and biological information, these algorithms can predict which compounds are most likely to exhibit desired pharmacological properties. This interdisciplinary approach combines traditional chemical knowledge with cutting-edge computational techniques.

In conclusion, 4 -allyl -5 -( 5 -tert -butyl -4 ,5 ,6 ,7 -tetrahydro -1 -benzothien -2 -y l ) - 4 H -1 ,2 , 4 -triazole -3 -thiol ( CAS No . 790232 -35 -8 ) represents a structurally intriguing compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for further exploration in drug design. As our understanding of biological systems continues to grow, this type of compound will likely play an increasingly important role in developing new therapeutic strategies.

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